molecular formula C18H39N B13785237 N,N-Dimethyl-1-heptylnonylamine CAS No. 24539-84-2

N,N-Dimethyl-1-heptylnonylamine

Cat. No.: B13785237
CAS No.: 24539-84-2
M. Wt: 269.5 g/mol
InChI Key: MIKNUMIDJALAPY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-heptylnonylamine is a synthetic tertiary amine compound supplied for research and development purposes. Tertiary amines of this structural class are of significant interest in chemical research due to their surfactant properties and utility as intermediates in organic synthesis . The compound features a branched alkyl chain, which can influence its physical properties, such as boiling point and solubility, compared to its straight-chain analogues . In research settings, this amine may serve as a key precursor or building block for the synthesis of more complex molecules, including quaternary ammonium compounds. It has potential application in the development of specialty surfactants and as an additive in various chemical processes. Researchers value this compound for its potential use in formulating new materials and studying the behavior of amphiphilic molecules in solution . Handling should be conducted in a well-ventilated laboratory using appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

24539-84-2

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

IUPAC Name

N,N-dimethylhexadecan-8-amine

InChI

InChI=1S/C18H39N/c1-5-7-9-11-13-15-17-18(19(3)4)16-14-12-10-8-6-2/h18H,5-17H2,1-4H3

InChI Key

MIKNUMIDJALAPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCC)N(C)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Alkylation of Aldehyde Cyanohydrins

One classical method involves the hydrogenation and alkylation of aldehyde cyanohydrins in the presence of a hydrogenation catalyst such as nickel or cobalt catalysts. The process typically uses aldehyde cyanohydrins (including higher aldehyde cyanhydrins) and aliphatic aldehydes as alkylating agents. The reaction is carried out in an inert organic solvent that dissolves both reactants and products without interfering chemically.

  • Catalysts: Nickel, cobalt, fused nickel-cobalt, copper chromite, Raney nickel, or Baney nickel.
  • Solvents: Alcohols (methanol, ethanol, isopropanol), ethers (dimethyl ether), acetals (methylal), and organic amides (dimethylformamide).
  • Conditions: Temperature range 25–200 °C, pressure typically 1 atmosphere but can be increased to 200–700 atmospheres for hydrogenation.
  • Catalyst loading: Significantly higher than typical hydrogenations, ranging from 5% to over 250% by weight relative to aldehyde cyanohydrin to optimize yield.
  • Reaction time: Approximately 1 hour.

Example outcomes:

Example Cyanohydrin (parts) Aldehyde (parts) Solvent (parts) Catalyst (parts) Temp (°C) Conversion (%) Product Yield (%)
3 14 (formaldehyde cyanhydrin) 15.6 (formaldehyde) 140 (methanol) 20 (nickel) 97–107 45.5 N-dimethylethanolamine
4 7 (formaldehyde cyanhydrin) 7.8 (formaldehyde) 140 (methanol) 20 (cobalt) 95–110 75 N-dimethylethanolamine

This method is adaptable to various aldehyde and ketone cyanohydrins and aldehydes to produce different N-substituted alkanolamines, including N,N-dimethyl derivatives with long alkyl chains by selecting appropriate aldehydes.

Supported Palladium-Catalyzed Addition and Reduction of N,N-Dimethylformamide with Methanol

A more recent and environmentally friendly method involves the synthesis of N,N-dimethylalkanolamines by the addition reaction of N,N-dimethylformamide (DMF) with methanol in the presence of a supported palladium catalyst, followed by hydrogenation under mild conditions.

  • Catalyst: Supported Pd catalyst (Pd-X/Y), where X is a ligand such as phenol, 2'-dihydroxybiphenyl, binaphthol, or propofol.
  • Reaction conditions:
    • Addition reaction at 40–50 °C for 2–4 hours.
    • Hydrogenation at 5–9 barg hydrogen pressure for 3–7 hours.
  • Molar ratio: DMF to methanol from 1:1.4 to 1:2.
  • Catalyst loading: 15–20 wt% relative to DMF.
  • Product separation: Continuous rectification under reduced pressure (~8 mmHg) with reflux ratio ~1.5.

Performance data from examples:

Catalyst No. Conversion of N,N-Dimethylformamide (%) Selectivity to N,N-Dimethylalkanolamine (%)
1 97 95
2 98 97
3 97 96
4 99 98

This method avoids hazardous reagents such as ethylene oxide or chloroethanol, reduces waste generation, and improves safety and environmental compatibility.

Reaction of Dimethylamine with Long-Chain Alkyl Epoxides or Ethylene Oxide Derivatives

Another approach involves the reaction of dimethylamine aqueous solution with alkyl epoxides or ethylene oxide derivatives to produce N,N-dimethylalkanolamines.

  • Raw materials: Dimethylamine aqueous solution (e.g., 33%), ethylene oxide or substituted epoxides.
  • Conditions: Heating in an autoclave at 40–140 °C under nitrogen atmosphere.
  • Reaction time: Several hours (e.g., 4 hours).
  • Separation: Product isolation by distillation or extraction.

Though this method is more commonly used for shorter-chain amines like N,N-dimethyldiglycolamine, it can be adapted for longer alkyl chains by using corresponding epoxides.

Formamide Derivative Route with Subsequent Hydrolysis and Reduction

This synthetic route involves preparing N-methyl or N,N-dimethyl formamide derivatives of alkyl amines, followed by hydrolysis and reduction steps.

  • Step 1: Preparation of N-methyl-N-(alkylformyl)amine by reaction of alkyl halides with N-methylformamide in the presence of base.
  • Step 2: Hydrolysis of formamide derivative in acidic aqueous solution at reflux.
  • Step 3: Extraction and basification to liberate the amine.
  • Step 4: Purification by distillation under vacuum.

This method is well-documented for aromatic and aliphatic amines and can be modified for long-chain amines like this compound.

Comparative Summary of Preparation Methods

Method Key Reagents Catalyst Conditions Advantages Limitations
Catalytic Hydrogenation of Aldehyde Cyanohydrins Aldehyde cyanohydrins, aldehydes Ni, Co, Raney Ni 25–200 °C, high H2 pressure High conversion, adaptable to various alkyl chains Requires high catalyst loading, high pressure
Pd-Catalyzed Addition and Reduction of DMF with Methanol N,N-Dimethylformamide, methanol Supported Pd catalyst 40–50 °C, 5–9 barg H2 High selectivity, mild conditions, environmentally friendly Requires Pd catalyst, precise control
Dimethylamine with Alkyl Epoxides Dimethylamine, alkyl epoxides None or basic catalyst 40–140 °C Simple reagents, scalable Limited to available epoxides, side reactions possible
Formamide Derivative Hydrolysis and Reduction Alkyl halides, N-methylformamide Base, acid Reflux, vacuum distillation Well-established, pure products Multi-step, longer process

Research Outcomes and Data Tables

Catalyst Performance in Pd-Catalyzed Method

Catalyst Ligand Conversion (%) Selectivity (%)
Phenol 97 95
2'-Dihydroxybiphenyl 98 97
Binaphthol 97 96
Propofol 99 98

Hydrogenation of Formaldehyde Cyanohydrin to N,N-Dimethylethanolamine

Catalyst Temp (°C) Pressure (atm) Conversion (%) Notes
Nickel 97–107 ~700 45.5 Methanol solvent
Cobalt 95–110 ~700 75 Methanol solvent, higher conversion

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-heptylnonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to primary or secondary amines under specific conditions.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Chemistry: N,N-Dimethyl-1-heptylnonylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the preparation of surfactants and emulsifiers.

Biology: In biological research, this compound is used to study the interactions of amines with biological membranes and receptors. It is also employed in the development of novel pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals, including corrosion inhibitors, lubricants, and plasticizers. Its surfactant properties make it valuable in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-heptylnonylamine involves its interaction with molecular targets such as receptors and enzymes. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Dimethyl-1-heptylnonylamine with structurally related aliphatic and aromatic amines, emphasizing molecular features, physicochemical properties, and applications.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Chain Length Key Properties/Applications Safety/Toxicity
This compound 24539-84-2 C₁₈H₃₉N 269.51 C₁₆ High lipophilicity; surfactant potential Limited data; likely low acute toxicity
N,N-Dimethyldecylamine 1120-24-7 C₁₂H₂₇N 185.35 C₁₀ Boiling point ~250°C; emulsifier in coatings Irritant (skin/eyes)
N,1-Dimethylhexylamine 540-43-2 C₈H₁₉N 129.24 C₆ Volatile (bp ~135°C); pharmaceutical intermediate Flammable; harmful via inhalation
N,N-Dimethylethanolamine 108-01-0 C₄H₁₁NO 89.14 C₂ (with -OH) Water-soluble; used in resins, drug synthesis Corrosive; causes burns
N-Nitrosodimethylamine 62-75-9 C₂H₆N₂O 74.08 N/A Carcinogenic nitrosamine; research chemical OSHA-regulated; IARC Group 2A

Structural and Functional Differences

  • Chain Length and Hydrophobicity: this compound (C₁₆) exhibits significantly higher hydrophobicity compared to shorter-chain analogs like N,N-Dimethyldecylamine (C₁₀) and N,1-Dimethylhexylamine (C₆). This property makes it more suitable for nonpolar applications, such as lipid-soluble surfactants or lubricant additives . In contrast, N,N-Dimethylethanolamine (C₂ with a hydroxyl group) is hydrophilic and water-miscible, enabling its use in aqueous formulations like coatings and drug delivery systems .
  • Functional Groups: The absence of oxygen or aromatic rings in this compound distinguishes it from compounds like N,N-Dimethyl-1-naphthylamine (aromatic) and N,N-Dimethylethanolamine (hydroxyl-containing). Aromatic amines often exhibit higher toxicity and are used in dyes or polymers, whereas hydroxylated amines serve as polar solvents .

Physicochemical Properties

  • Boiling Points: Longer-chain amines generally have higher boiling points due to increased van der Waals interactions. For example, N,N-Dimethyldecylamine (C₁₀) boils at ~250°C, whereas this compound (C₁₆) likely exceeds 300°C, though exact data are unavailable . Shorter-chain analogs like N,1-Dimethylhexylamine (C₆) are volatile (bp ~135°C), posing higher inhalation risks .
  • Solubility: Water solubility decreases with chain length. N,N-Dimethylethanolamine is fully miscible in water, while this compound is insoluble, favoring organic solvents like hexane or chloroform .

Q & A

Q. What safety protocols are critical when handling this compound in aerobic conditions?

  • Methodological Answer : Conduct reactions in fume hoods with nitrogen purging to prevent oxidation. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Store under argon at –20°C to inhibit degradation .

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